molecular formula C36H45N3O3S2 B11540338 4-(decyloxy)-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

4-(decyloxy)-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B11540338
M. Wt: 631.9 g/mol
InChI Key: CNMOHRJFJMLSOI-UHFFFAOYSA-N
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Description

4-(Decyloxy)-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound with potential applications in various scientific fields This compound features a benzamide core substituted with a decyloxy group and a benzothiazole moiety, which is further functionalized with a sulfanyl group and a 2,6-diethylphenylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decyloxy)-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

    Attachment of the 2,6-Diethylphenylamino Group: This step involves the coupling of the benzothiazole derivative with 2,6-diethylphenylamine, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Benzamide Core: The benzamide core is formed by reacting the intermediate with 4-(decyloxy)benzoic acid, again using a coupling reagent and base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications could include acting as an inhibitor for specific enzymes or receptors. Its benzothiazole moiety is a common pharmacophore in medicinal chemistry, often associated with antimicrobial, anticancer, and anti-inflammatory activities.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Decyloxy)benzoic acid: Shares the decyloxybenzoic acid moiety but lacks the benzothiazole and sulfanyl groups.

    2,6-Diethylphenylamine: Contains the 2,6-diethylphenylamino group but lacks the benzothiazole and benzamide cores.

    Benzothiazole derivatives: Compounds like 2-aminobenzothiazole share the benzothiazole core but differ in other substituents.

Uniqueness

The uniqueness of 4-(decyloxy)-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide lies in its combination of functional groups, which confer distinct chemical properties and potential biological activities. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C36H45N3O3S2

Molecular Weight

631.9 g/mol

IUPAC Name

4-decoxy-N-[2-[2-(2,6-diethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C36H45N3O3S2/c1-4-7-8-9-10-11-12-13-23-42-30-20-17-28(18-21-30)35(41)37-29-19-22-31-32(24-29)44-36(38-31)43-25-33(40)39-34-26(5-2)15-14-16-27(34)6-3/h14-22,24H,4-13,23,25H2,1-3H3,(H,37,41)(H,39,40)

InChI Key

CNMOHRJFJMLSOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=C(C=CC=C4CC)CC

Origin of Product

United States

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